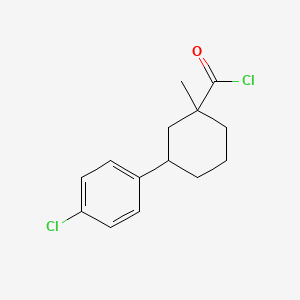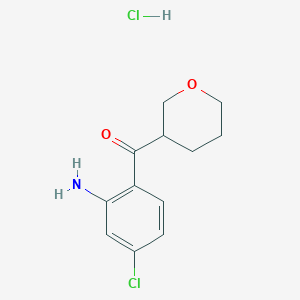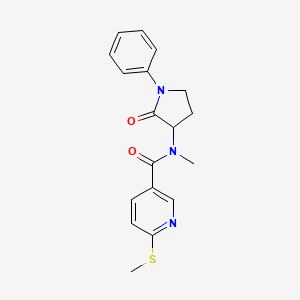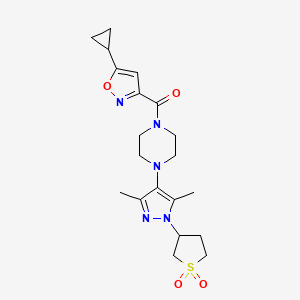![molecular formula C8H8N4S2 B2984867 5-[(Pyridin-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 118159-54-9](/img/structure/B2984867.png)
5-[(Pyridin-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer Properties
5-[(Pyridin-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine and its derivatives have shown significant potential in anticancer research. For instance, a study synthesized various 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles derivatives that exhibited notable cytotoxicity against several human cancer cell lines, indicating their promise as anticancer agents (Abdo & Kamel, 2015).
Spectral and X-ray Studies
Research involving the synthesis and characterization of this compound derivatives provides valuable insights into their molecular structure. These compounds were characterized using techniques such as IR, NMR, and X-ray crystallography, helping to understand their chemical and physical properties (Dani et al., 2013).
Antiulcer Agents
A study focused on synthesizing new imidazo[1,2-a]pyridines substituted at the 3-position, aiming to develop potential antisecretory and cytoprotective antiulcer agents. The research involved creating derivatives of thiadiazole, highlighting the compound's versatility in medicinal chemistry (Starrett et al., 1989).
Antimicrobial Activities
The antimicrobial properties of this compound derivatives have also been a significant focus of research. A study synthesized various derivatives and evaluated their antimicrobial activity, showing that many of these compounds have good or moderate antimicrobial effects (Bayrak et al., 2009).
Surface Active Agents
The compound has also been used in the synthesis of heterocyclic derivatives with various rings, such as coumarin, pyrazole, and pyridine. These compounds were further used to produce nonionic surface active agents, demonstrating their potential in materials science (El-Sayed et al., 2015).
Molecular Docking and Antitumor Activity
Recent studies have employed molecular docking techniques to understand the interaction of these compounds with biological targets. Some derivatives were evaluated for their antitumor activity, showing promise as potential anticancer agents (Rizk et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing imidazole or indole moieties, have been found to bind with high affinity to multiple receptors . These targets could include various enzymes, receptors, or ion channels, depending on the specific structure of the compound and its functional groups.
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound affects. Similar compounds have been shown to have a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Based on the wide range of activities of similar compounds, it could potentially have a variety of effects, depending on the specific target and the biochemical pathway involved .
properties
IUPAC Name |
5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S2/c9-7-11-12-8(14-7)13-5-6-3-1-2-4-10-6/h1-4H,5H2,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFFVSBBDVTTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2984784.png)


![4-[2-(4-Toluidino)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2984787.png)


![5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione](/img/structure/B2984795.png)
![3-(4-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylonitrile](/img/structure/B2984798.png)

![5-[(3,4-dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B2984801.png)
![N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2984802.png)
![N-(1-cyanocyclopentyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2984803.png)

